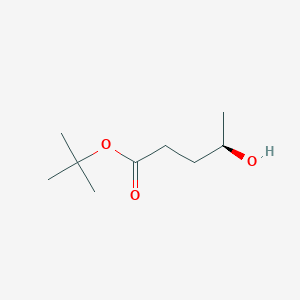
2,3-DimethylphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DimethylphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a 2,3-dimethylphenyl group and a bromine atom. This reagent is valuable in various chemical transformations due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-DimethylphenylZinc bromide can be synthesized through the reaction of 2,3-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 2,3-dimethylbromobenzene to the zinc solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-DimethylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed:
Aryl-Aryl Coupling Products: When used in cross-coupling reactions, this compound forms biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2,3-DimethylphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is employed in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Industrial Chemistry: Used in the production of fine chemicals and specialty chemicals for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2,3-DimethylphenylZinc bromide involves the transfer of the 2,3-dimethylphenyl group to an electrophilic substrate. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The presence of the bromine atom enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
PhenylZinc bromide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4-DimethylphenylZinc bromide: Similar but with methyl groups at different positions on the phenyl ring.
2,3-DimethylphenylMagnesium bromide: A Grignard reagent with similar reactivity but contains magnesium instead of zinc.
Uniqueness: 2,3-DimethylphenylZinc bromide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of zinc also imparts different reactivity compared to similar magnesium-based reagents.
Propiedades
Fórmula molecular |
C8H9BrZn |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
bromozinc(1+);1,2-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
RXRQABFRPNUOLX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C[C-]=C1C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


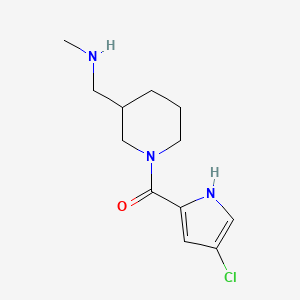
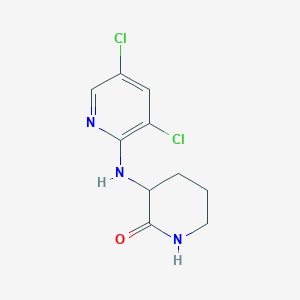
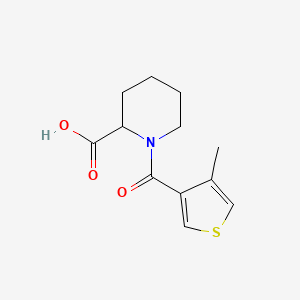
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)





![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
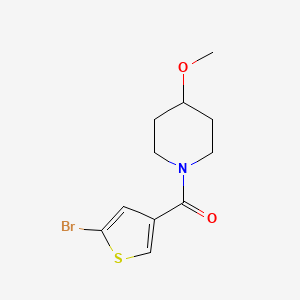

![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
